6-Methoxy-3-phenyl-pyridin-2-yl-amine
Description
6-Methoxy-3-phenyl-pyridin-2-yl-amine is a pyridine derivative featuring a methoxy group at position 6, a phenyl substituent at position 3, and an amine group at position 2 (Figure 1). Pyridine derivatives with amino and methoxy groups are often explored for their biological activity, such as kinase inhibition or antimicrobial properties, depending on substituent patterns .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methoxy-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14) |
InChI Key |
UKRYMBOLOOQZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations:
Substituent Position Effects: Methoxy Group: Shifts in methoxy position (e.g., 3 vs. 6) alter electronic properties. For example, 3-methoxy derivatives (e.g., ) may exhibit stronger electron-donating effects compared to 6-methoxy isomers . Phenyl vs.
Biological Activity :
- Bipyridine derivatives (e.g., ) are often studied for kinase inhibition due to their planar structure and hydrogen-bonding capabilities .
- Benzothiazole-containing analogs () show enhanced intercalation with DNA, making them candidates for anticancer research .
Synthetic Accessibility :
- Amine-functionalized pyridines (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions in THF/pyridine systems .
Research Findings and Implications
- 6-Methoxy-5-methylpyridin-3-amine : Demonstrated utility as a building block in multi-kilogram batches, highlighting industrial relevance .
- 3-Methoxy-6-methylpyridin-2-amine : Used in Co(II) and Cu(II) complexation studies, suggesting applications in catalysis or material science .
- Fluorinated Derivatives : 6-Fluoro-3-methoxypyridin-2-amine () leverages fluorine’s electronegativity for improved metabolic stability in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
